molecular formula C8H11N3O3S B1331350 4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid CAS No. 247225-30-5

4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid

Cat. No.: B1331350
CAS No.: 247225-30-5
M. Wt: 229.26 g/mol
InChI Key: XNNFCSWDIJEHEE-UHFFFAOYSA-N
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Description

4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with suitable reagents. One common method includes the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol . This yields the desired thiadiazole derivative, which can be further purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c1-5-10-11-8(15-5)9-6(12)3-2-4-7(13)14/h2-4H2,1H3,(H,13,14)(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNFCSWDIJEHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001180516
Record name 5-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247225-30-5
Record name 5-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247225-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001180516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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